NPS-1034

Vue d'ensemble

Description

NPS-1034 est un nouvel inhibiteur ciblant les tyrosine kinases réceptrices MET et AXL. Ces récepteurs sont impliqués dans divers types de cancer, notamment le cancer du poumon non à petites cellules et l'adénocarcinome ductal pancréatique. Le composé a montré une efficacité dans l'inhibition de la prolifération des cellules cancéreuses qui expriment MET et AXL activés, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

La synthèse de NPS-1034 implique plusieurs étapes, notamment la préparation d'intermédiaires clés et leur couplage ultérieur dans des conditions de réaction spécifiques. Les voies de synthèse détaillées et les méthodes de production industrielle sont propriétaires et ne sont pas divulguées publiquement. le composé est généralement synthétisé par une série de réactions organiques impliquant la formation de liaisons carbone-azote et carbone-carbone .

Analyse Des Réactions Chimiques

NPS-1034 subit diverses réactions chimiques, notamment :

Oxydation : le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans this compound.

Substitution : le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution.

Applications de la recherche scientifique

This compound a un large éventail d'applications en recherche scientifique, notamment :

Chimie : utilisé comme composé outil pour étudier l'inhibition des kinases MET et AXL.

Biologie : étudié pour ses effets sur les voies de signalisation cellulaire et les processus cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers avec des récepteurs MET et AXL activés, tels que le cancer du poumon non à petites cellules et l'adénocarcinome ductal pancréatique

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des tyrosine kinases réceptrices MET et AXL. Ces récepteurs sont impliqués dans la prolifération, la survie et la migration cellulaires. En inhibant ces kinases, this compound perturbe les voies de signalisation qui favorisent la croissance et la survie des cellules cancéreuses. Le composé a montré une efficacité dans l'inhibition de la prolifération des cellules cancéreuses avec MET et AXL activés, conduisant à une régression tumorale dans les modèles précliniques .

Applications De Recherche Scientifique

Cancer Research Applications

-

Non-Small Cell Lung Cancer (NSCLC)

- Study Findings : NPS-1034 was evaluated for its efficacy against NSCLC cells resistant to epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs). The results indicated that this compound effectively reduced cell viability and overcame drug resistance by inhibiting MET and AXL signaling pathways .

- Mechanism : The compound induced apoptosis and inhibited angiogenesis in xenograft models, demonstrating its potential as a therapeutic agent for NSCLC .

-

Pancreatic Ductal Adenocarcinoma (PDAC)

- Study Findings : In vitro studies revealed that this compound significantly reduced the viability and clonogenicity of PDAC cells in a dose-dependent manner. The combination of this compound with standard chemotherapeutic agents like fluorouracil and oxaliplatin showed a synergistic effect, enhancing anti-tumor activity .

- Mechanism : this compound was found to suppress epithelial-to-mesenchymal transition (EMT) by inhibiting the MET/PI3K/AKT signaling axis, thereby reducing cell migration .

-

Renal Cell Carcinoma

- Study Findings : Research indicated that this compound significantly inhibited tumor proliferation and induced apoptosis in renal cell carcinoma models .

- Mechanism : The compound's dual inhibition of MET and AXL was crucial for its therapeutic effects, highlighting its potential in treating renal malignancies.

Data Tables

| Cancer Type | Key Findings | Mechanism |

|---|---|---|

| Non-Small Cell Lung Cancer | Overcame EGFR-TKI resistance; reduced cell viability | Induces apoptosis; inhibits angiogenesis |

| Pancreatic Ductal Adenocarcinoma | Reduced viability; synergistic effects with chemotherapy | Suppresses EMT; inhibits MET/PI3K/AKT pathway |

| Renal Cell Carcinoma | Inhibited tumor proliferation; induced apoptosis | Dual inhibition of MET and AXL |

Case Studies

-

NSCLC Case Study

- Objective : To evaluate the effectiveness of this compound in NSCLC cells resistant to EGFR-TKIs.

- Results : Significant reduction in cell viability was observed, along with induction of apoptosis in resistant cell lines. The study concluded that this compound could be a viable option for treating NSCLC patients who have developed resistance to conventional therapies .

- PDAC Case Study

Mécanisme D'action

NPS-1034 exerts its effects by inhibiting the activity of MET and AXL receptor tyrosine kinases. These receptors are involved in cell proliferation, survival, and migration. By inhibiting these kinases, this compound disrupts the signaling pathways that promote cancer cell growth and survival. The compound has shown efficacy in inhibiting the proliferation of cancer cells with activated MET and AXL, leading to tumor regression in preclinical models .

Comparaison Avec Des Composés Similaires

NPS-1034 est unique dans son inhibition double des kinases MET et AXL. Des composés similaires comprennent :

SU11274 : un inhibiteur de MET qui ne cible pas AXL.

NVP-BVU972 : un autre inhibiteur de MET avec une spécificité différente.

PHA665752 : Un inhibiteur de MET avec un mécanisme d'action distinct. La capacité de this compound à inhiber à la fois MET et AXL en fait un agent thérapeutique polyvalent et puissant par rapport à ces inhibiteurs monocibles

Activité Biologique

NPS-1034 is a novel compound primarily recognized for its dual inhibitory action on the MET and AXL receptor tyrosine kinases (RTKs). This compound has garnered significant attention in cancer research due to its potential therapeutic efficacy against various malignancies, particularly those exhibiting resistance to traditional therapies. This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

This compound was initially developed as a MET inhibitor but has since been shown to inhibit AXL and several other kinases. The compound's mechanism involves blocking the activation of these receptors, which play crucial roles in tumorigenesis, metastasis, and resistance to existing therapies.

Key Inhibitory Activities:

- MET Inhibition: this compound effectively inhibits both wild-type and mutant forms of the MET receptor, which is implicated in various cancers, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC) .

- AXL Inhibition: The compound also targets AXL, which is often upregulated in cancer cells that develop resistance to EGFR inhibitors .

Non-Small Cell Lung Cancer (NSCLC)

A pivotal study demonstrated that this compound exhibits significant antitumor activity against NSCLC cells resistant to EGFR-TKIs. The combination of this compound with gefitinib or erlotinib resulted in synergistic effects, leading to enhanced cell death and reduced cell proliferation in resistant cell lines .

Table 1: Efficacy of this compound in NSCLC Cell Lines

| Cell Line | Resistance Mechanism | Treatment Combination | Outcome |

|---|---|---|---|

| HCC827/GR | MET Activation | This compound + Gefitinib | Synergistic inhibition |

| HCC827/ER | AXL Activation | This compound + Erlotinib | Enhanced apoptosis |

| H820 | T790M + MET Amplification | This compound + EGFR-TKI | Controlled growth |

Renal Cell Carcinoma (RCC)

In RCC models, this compound demonstrated therapeutic efficacy through both in vitro and in vivo studies. It inhibited tumor growth by promoting apoptosis and exhibiting anti-angiogenic properties .

Pancreatic Ductal Adenocarcinoma (PDAC)

Research on PDAC indicated that this compound could effectively suppress tumor growth by targeting the MET/AXL signaling pathways, which are critical for cancer progression .

Case Studies

- NSCLC with Acquired Resistance: A study involving NSCLC patients showed that increased AXL expression correlated with resistance to EGFR-TKIs. Treatment with this compound resulted in significant tumor regression in xenograft models .

- Xenograft Models: In mouse models implanted with human cancer cells expressing activated MET or AXL, treatment with this compound led to marked reductions in tumor size and improved survival rates compared to controls .

Pharmacological Profile

This compound exhibits a potent inhibitory profile against multiple RTKs. The following table summarizes its inhibitory activity against various kinases:

Table 2: Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) |

|---|---|

| AXL | 10.3 |

| MET | 48 |

| FLT3 | Notable |

| KIT | Notable |

| ROS1 | Inhibited |

Propriétés

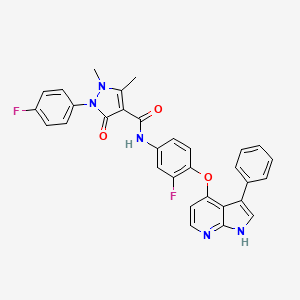

IUPAC Name |

1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23F2N5O3/c1-18-27(31(40)38(37(18)2)22-11-8-20(32)9-12-22)30(39)36-21-10-13-25(24(33)16-21)41-26-14-15-34-29-28(26)23(17-35-29)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,34,35)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAZVGZUBCFHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=CNC5=NC=C4)C6=CC=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.